Product packaging for Ungeremine(Cat. No.:CAS No. 2121-12-2)

Ungeremine

Cat. No.: B1201184
CAS No.: 2121-12-2
M. Wt: 266.27 g/mol
InChI Key: DFQOXFIPAAMFAU-UHFFFAOYSA-O
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Description

Ungeremine is a betaine-type alkaloid of interest in pharmacological research due to its multifaceted biological activity. It is isolated from plant species such as Pancratium illyricum L. and Nerine bowdenii . Research Applications and Mechanism of Action: In oncology research , this compound has demonstrated potent cytotoxicity against a range of cancer cell lines, including multi-factorial drug-resistant phenotypes . Its mechanism involves the inhibition of human topoisomerase I (hTopoI) and topoisomerase IIα (hTopoIIα), enzymes critical for DNA replication and cell division . Studies indicate it acts as a topoisomerase poison, stabilizing the DNA-cleavage complex and leading to DNA damage . Further research has shown that this compound can induce multiple modes of cell death, including apoptosis, ferroptosis, necroptosis, and autophagy . In neuroscience research , this compound is investigated as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, it may increase acetylcholine levels in the brain, a pathway relevant to the study of neurodegenerative conditions such as Alzheimer's disease . Additionally, this compound exhibits antibacterial properties . It potently inhibits bacterial topoisomerases, including E. coli topoisomerase IA (EcTopoIA) and topoisomerase IV (EcTopoIV), suggesting potential as a template for new antimicrobial agents . Handling and Usage: This product is labeled "For Research Use Only" (RUO) . It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12NO3+ B1201184 Ungeremine CAS No. 2121-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-11-3-9-1-2-17-7-10-4-14-15(20-8-19-14)6-12(10)13(5-11)16(9)17/h3-7H,1-2,8H2/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQOXFIPAAMFAU-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=CC3=CC4=C(C=C3C5=CC(=CC1=C52)O)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61221-41-8 (acetate salt)
Record name Ungeremine
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DSSTOX Substance ID

DTXSID50175439
Record name Ungeremine
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Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2121-12-2
Record name Ungeremine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ungeremine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ungeremine
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Record name Ungeremine
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Isolation and Biosynthesis of Ungeremine

Natural Sources and Extraction Methodologies

Ungeremine (B150347) has been successfully isolated from several natural sources, primarily various species of the Amaryllidaceae family. The extraction methodologies typically involve solvent extraction followed by chromatographic purification techniques.

Isolation from Pancratium illyricum L. Bulbs

This compound has been isolated from the methanol (B129727) extract of the bulbs of Pancratium illyricum L., alongside other phenanthridine-type alkaloids such as (-)-lycorine and (+)-vittatine. The isolation procedure involves preparing the plant material by grinding fresh bulbs into a fine powder. This is followed by sequential solvent extraction: an initial defatting step using dichloromethane (B109758) (CH₂Cl₂) to remove non-polar constituents, and subsequently, methanol (MeOH) extraction of the residual plant material. This methanol extraction yields a crude alkaloid fraction. Further purification is achieved through chromatographic methods, specifically vacuum liquid chromatography (VLC) on silica (B1680970) gel, utilizing gradients of dichloromethane-methanol (10:0 to 0:10) to generate distinct fractions. wikipedia.orghznu.edu.cnresearchgate.netnih.govwikipedia.org

Isolation from Pancratium maritimum L.

This compound is also recognized as a betaine-type alkaloid obtained from Pancratium maritimum L. wikipedia.orgwikipedia.orgnih.gov

Occurrence in Other Amaryllidaceae Species

Beyond Pancratium species, this compound has been identified in a range of other plants belonging to the Amaryllidaceae family. These include Ungernia minor, Crinum americanum, Crinum asiaticum, and Zephyranthes flava. nih.govnih.govnih.govplantaedb.comnih.govpeternyssen.comfupress.net

The occurrence of this compound in various Amaryllidaceae species highlights its prevalence within this plant family.

Amaryllidaceae SpeciesReference(s)
Pancratium illyricum L. wikipedia.orghznu.edu.cnresearchgate.netnih.gov
Pancratium maritimum L. wikipedia.orgwikipedia.orgnih.gov
Ungernia minor nih.govnih.govnih.govfupress.net
Crinum americanum nih.govnih.govnih.govplantaedb.com
Crinum asiaticum nih.govnih.govnih.govnih.govpeternyssen.com
Zephyranthes flava nih.govnih.govnih.gov
Nerine bowdenii wikipedia.orgpubcompare.ainih.govplantaedb.com

Isolation from Nerine bowdenii

This compound has been isolated from the methanol extract of Nerine bowdenii. The isolation process involved the application of a fluorometric flow assay system coupled online to preparative HPLC, allowing for the detection of acetylcholinesterase inhibitory activity during isolation. The active compound was subsequently identified as this compound through comprehensive spectroscopic analysis, including ¹H-NMR, 2D-NMR, and NOESY spectra. Its identity was further confirmed by co-TLC, co-HPLC, and co-¹H-NMR experiments using an authentic synthetic sample. wikipedia.orgpubcompare.ainih.govplantaedb.com

Microbial Degradation Products Leading to this compound

Interestingly, this compound can also be obtained as a main metabolite from the microbial transformation of lycorine (B1675740), which is a prominent Amaryllidaceae alkaloid. This transformation is carried out by an unidentified species of the bacterium Pseudomonas (strain ITM 311), originally isolated from the rhizosphere of Sternbergia lutea. Additionally, this compound has been synthesized through the selenium dioxide oxidation of lycorine using a modified protocol. nih.govnih.govnih.gov

Biosynthetic Pathways and Precursors

While the complete detailed biosynthetic pathway of this compound within plants is not extensively elucidated in current research findings, its close relationship and derivation from lycorine are well-documented. Lycorine, a major Amaryllidaceae alkaloid, serves as a precursor or a closely related compound from which this compound can be formed through both natural microbial degradation processes and chemical oxidation methods. This suggests that the biosynthetic machinery in plants capable of producing lycorine may also be involved in the formation of this compound, potentially through oxidative or betainization steps.

Pharmacological and Biological Activities of Ungeremine

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology, playing crucial roles in processes such as DNA replication, transcription, and repair in all living organisms nih.govcaymanchem.com. Ungeremine (B150347) has demonstrated the ability to impair the activity of both human and bacterial topoisomerases nih.govcaymanchem.combiomol.com.

This compound has been shown to inhibit the relaxation activity of human Topoisomerase I (hTopoI) on supercoiled pBR322 DNA. Research indicates an IC₅₀ value of 6.1 µM for this inhibition nih.govcaymanchem.combiomol.com.

Similarly, this compound effectively inhibits human Topoisomerase IIα (hTopoIIα) relaxation activity, with an observed IC₅₀ value of 25.8 µM nih.govcaymanchem.combiomol.com.

Beyond human enzymes, this compound also demonstrates significant inhibition of bacterial Topoisomerase IA (EcTopoIA) from Escherichia coli. It inhibits the relaxation activity of EcTopoIA with an IC₅₀ of 15.0 µM nih.govcaymanchem.combiomol.com. This activity is particularly noteworthy as bacterial Topoisomerase IA is considered a novel target in antimicrobial chemotherapy nih.govresearchgate.net. This compound has been shown to remarkably increase DNA cleavage promoted by bacterial topoisomerase IA nih.govresearchgate.netchemfaces.com.

This compound potently inhibits the relaxation activity of Escherichia coli Topoisomerase IV (EcTopoIV), a type II topoisomerase mechanistically similar to the human enzyme. The IC₅₀ for EcTopoIV inhibition is 7.3 µM, which is lower than its IC₅₀ against the human homologue nih.govcaymanchem.combiomol.com.

The inhibitory concentrations (IC₅₀) of this compound against various topoisomerase enzymes are summarized in the table below:

Enzyme TargetIC₅₀ (µM)Reference
Human Topoisomerase I (hTopoI)6.1 nih.govcaymanchem.combiomol.com
Human Topoisomerase IIα (hTopoIIα)25.8 nih.govcaymanchem.combiomol.com
Bacterial Topoisomerase IA (EcTopoIA)15.0 nih.govcaymanchem.combiomol.com
Bacterial Topoisomerase IV (EcTopoIV)7.3 nih.govcaymanchem.combiomol.com

This compound acts as a topoisomerase poison, a mechanism by which it stabilizes the enzyme-DNA cleavage complex, leading to the accumulation of irreversible DNA breaks caymanchem.combiomol.comaltmedrev.comresearchgate.netmdpi.com. This stabilization prevents the religation of cleaved DNA strands, ultimately causing DNA damage mdpi.com. This compound is known to bind DNA, likely through an intercalation process, which is thought to be facilitated by its planar structure and positively charged nitrogen nih.gov. This DNA-drug complex is considered relevant for its activity against topoisomerases nih.gov. Specifically, this compound has been found to stabilize the E. coli Topoisomerase I DNA cleavage complex, significantly increasing enzyme-mediated DNA cleavage by up to approximately 250-fold nih.gov. This poisoning activity against both eukaryotic and prokaryotic topoisomerases correlates with its reported cytotoxic and antibacterial profiles nih.gov.

Inhibition of Bacterial Topoisomerase IV (EcTopoIV)

Anticancer Research and Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a variety of cancer cell lines, including both drug-sensitive and multi-drug resistant (MDR) phenotypes caymanchem.combiomol.comnih.govaphrc.org. Its efficacy has been evaluated across multiple cancer cell lines, revealing a considerable range of potency nih.govaphrc.org.

For instance, this compound exhibits prominent activity against highly proliferative leukemia cells, with an IC₅₀ of 1.4 µM for HL-60 cells nih.govcaymanchem.combiomol.com. In contrast, its activity against human breast adenocarcinoma MCF-7 cells was observed to be lower, with an IC₅₀ greater than 40 µM nih.gov. Further studies have reported IC₅₀ values against other leukemia cell lines, including MOLT-4 (0.7 µM), K562 (0.8 µM), U937 (2.5 µM), and LXFL 529L (1.2 µM) caymanchem.combiomol.com. Against drug-sensitive and multi-factorial drug-resistant cancer cells, this compound's IC₅₀ values ranged from 3.67 µM (in MDA-MB-231-BCRP breast carcinoma cells) to 75.24 µM (against CEM/ADR5000 leukemia cells) caymanchem.combiomol.comnih.govaphrc.org.

The compound induces multiple forms of cell death, including ferroptosis, necroptosis, autophagy, and apoptosis, in cancer cells such as CCRF-CEM leukemia cells caymanchem.combiomol.comnih.govaphrc.org. This multifaceted approach to cell death suggests that this compound can target cancer cells through various pathways, potentially aiding in overcoming drug resistance challenges aphrc.org.

The cytotoxic concentrations (IC₅₀) of this compound against various cancer cell lines are presented in the table below:

Cancer Cell LineIC₅₀ (µM)Reference
HL-60 (human leukemia)1.4 nih.govcaymanchem.combiomol.com
MOLT-40.7 caymanchem.combiomol.com
K5620.8 caymanchem.combiomol.com
U9372.5 caymanchem.combiomol.com
LXFL 529L1.2 caymanchem.combiomol.com
MDA-MB-231-BCRP (breast carcinoma)3.67 nih.govaphrc.org
CEM/ADR5000 (leukemia)75.24 nih.govaphrc.org
MCF-7 (human breast adenocarcinoma)>40 nih.gov
Drug-sensitive cancer cells4.89-6.45 caymanchem.combiomol.com
Drug-resistant cancer cells3.67-75.24 caymanchem.combiomol.com

Cytotoxic Activity Against Various Cancer Cell Lines

This compound has demonstrated significant cytotoxic activity across a spectrum of human cancer cell lines, with varying degrees of potency depending on the cell type and its drug sensitivity profile. nih.govaltogenlabs.comdntb.gov.ua Its ability to induce various forms of cell death, including apoptosis, ferroptosis, necroptosis, and autophagy, underscores its multifaceted therapeutic potential. nih.govaltogenlabs.comresearchgate.net

HL-60, MOLT-4, K562, U937, LXFL 529L Cells

This compound has shown inhibitory effects on the growth of several leukemia and lymphoma cell lines. Specifically, it inhibits the growth of HL-60 (human promyelocytic leukemia), MOLT-4 (human T-lymphoblastic leukemia), K562 (human chronic myelogenous leukemia), U937 (human histiocytic lymphoma), and LXFL 529L (human large cell lung carcinoma) cells. dntb.gov.uanih.gov The inhibitory concentrations (IC50 values) for these cell lines are presented in Table 1.

Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines

Cell LineTypeIC50 (µM)Reference
HL-60Leukemia1.3 dntb.gov.uanih.govuc.pt
MOLT-4Leukemia0.7 dntb.gov.uanih.gov
K562Leukemia0.8 dntb.gov.uanih.gov
U937Lymphoma2.5 dntb.gov.uanih.gov
LXFL 529LLung Carcinoma1.2 researchgate.netdntb.gov.uanih.gov
Drug-Sensitive and Multi-Drug Resistant (MDR) Phenotypes

A notable aspect of this compound's cytotoxic profile is its activity against both drug-sensitive and multi-drug resistant (MDR) cancer cell phenotypes. nih.govaltogenlabs.comdntb.gov.ua Studies have reported IC50 values for this compound ranging from 4.89 µM to 6.45 µM for drug-sensitive cancer cells and from 3.67 µM to 75.24 µM for MDR cancer cells. dntb.gov.uanih.gov This broad range of activity suggests its potential to overcome challenges associated with drug resistance in cancer chemotherapy. nih.govaltogenlabs.com

Breast Carcinoma Cells (MDA-MB-231-BCRP)

This compound has demonstrated cytotoxic activity against breast carcinoma cells, specifically the MDA-MB-231-BCRP cell line. The IC50 value for this compound against MDA-MB-231-BCRP breast carcinoma cells was determined to be 3.67 µM. nih.govaltogenlabs.com This finding highlights its potency against certain breast cancer subtypes, including those that may exhibit resistance mechanisms. nih.govaltogenlabs.com

Leukemia Cells (CCRF-CEM, CEM/ADR5000)

In the context of leukemia, this compound has been evaluated against both drug-sensitive CCRF-CEM cells and their multi-drug resistant counterpart, CEM/ADR5000 cells. nih.govaltogenlabs.comdntb.gov.ua this compound exhibited cytotoxic activity against CCRF-CEM leukemia cells with IC50 values ranging from 4.89 µM to 6.45 µM. dntb.gov.uanih.gov For the drug-resistant CEM/ADR5000 leukemia cells, the IC50 value was found to be 75.24 µM. nih.govaltogenlabs.comdntb.gov.ua This indicates that while its potency may be reduced in highly resistant strains, this compound still maintains activity. nih.govaltogenlabs.com

Table 2: Cytotoxic Activity of this compound Against Leukemia Cell Lines

Cell LinePhenotypeIC50 (µM)Reference
CCRF-CEMDrug-Sensitive4.89-6.45 dntb.gov.uanih.gov
CEM/ADR5000Multi-Drug Resistant75.24 nih.govaltogenlabs.comdntb.gov.uanih.gov
S-180 Tumor Cells
Non-Small Cell Lung Cancer (NSCLC)

This compound, also known as lycobetaine, has demonstrated cytotoxic effects against human non-small cell lung cancer (NSCLC) cell lines. Specifically, it was found to be cytotoxic to the LXFL 529L human lung carcinoma cell line, with an IC50 value of 1.2 µM. researchgate.netdntb.gov.uanih.gov This activity suggests that this compound can impede the growth of NSCLC cells, potentially by interfering with topoisomerase functions. researchgate.net

Necroptosis

Impact on Cell Cycle and DNA Damage

Antimicrobial Activities

The antimicrobial activity of this compound is well-documented, with research highlighting its efficacy against a range of bacterial and fungal pathogens. wikipedia.orgresearchgate.net Its broad-spectrum activity stems from its ability to interfere with nucleic acid synthesis by targeting topoisomerases, making it a promising candidate for novel antimicrobial therapies. wikipedia.orgresearchgate.netnih.govnih.govacs.org

Antibacterial Activity

This compound exhibits notable antibacterial activity against several Gram-positive and Gram-negative bacterial strains, often by inhibiting bacterial topoisomerases. wikipedia.orgresearchgate.netnih.govnih.govacs.org

This compound demonstrates strong antibacterial activity against Flavobacterium columnare, a Gram-negative bacterium responsible for columnaris disease, which causes significant economic losses in channel catfish aquaculture. hznu.edu.cnresearchgate.netnih.govpubcompare.ai Studies have shown this compound's effectiveness against different isolates of F. columnare. For instance, it exhibited strong activity against F. columnare ALM-00-173 and F. columnare BioMed. hznu.edu.cn

Table 1: Antibacterial Activity of this compound Against Flavobacterium columnare hznu.edu.cn

Isolate24-h IC₅₀ (μM)MIC (μM)
F. columnare ALM-00-17337.0 ± 13.0100.0 ± 0
F. columnare BioMed195.0 ± 5.0100.0 ± 0

Research indicates that this compound possesses significant antibacterial activity against Enterococcus faecalis, a Gram-positive bacterium known for its role in various infections, including root canal infections. wikipedia.org this compound has been reported to have a Minimum Inhibitory Concentration (MIC) value of 8 mg/mL against E. faecalis. wikipedia.org

Table 2: Antibacterial Activity of this compound Against Enterococcus faecalis wikipedia.org

Bacterial StrainMIC (mg/mL)
Enterococcus faecalis8

This compound has also shown significant activity against Pseudomonas aeruginosa, a challenging Gram-negative bacterium frequently associated with hospital-acquired infections and known for its high resistance to conventional antibiotics. wikipedia.org Similar to E. faecalis, this compound's MIC value against P. aeruginosa was determined to be 8 mg/mL. wikipedia.org

Table 3: Antibacterial Activity of this compound Against Pseudomonas aeruginosa wikipedia.org

Bacterial StrainMIC (mg/mL)
Pseudomonas aeruginosa8

This compound effectively inhibits bacterial topoisomerases in Escherichia coli, a common Gram-negative bacterium. wikipedia.orgnih.govnih.gov Studies have demonstrated its inhibitory effects on both E. coli topoisomerase IV (EcTopoIV) and E. coli topoisomerase I (EcTopoI). This compound inhibits the relaxation activity of EcTopoIV with an IC₅₀ of 7.3 μM and that of EcTopoI with an IC₅₀ of 15.0 μM. nih.gov Furthermore, this compound has shown antibacterial activity against E. coli with an MIC value of 125 μg/mL (equivalent to 0.125 mg/mL). nih.gov

Table 4: Inhibitory Activity of this compound Against Escherichia coli Topoisomerases nih.gov

EnzymeIC₅₀ (μM)
E. coli Topoisomerase IV7.3
E. coli Topoisomerase I15.0

Table 5: Antibacterial Activity of this compound Against Escherichia coli nih.gov

Bacterial StrainMIC (μg/mL)MIC (mg/mL)
Escherichia coli1250.125

The mechanism of action of this compound, particularly its ability to target and inhibit bacterial topoisomerases, positions it as a promising compound in the ongoing search for new antibacterial agents to combat multi-drug resistant (MDR) pathogens. nih.govacs.org The development of multi-resistant mechanisms by many pathological bacterial strains necessitates the discovery of novel antibacterial strategies. nih.gov Phytochemicals, including alkaloids like this compound, are actively being investigated for their potential to overcome antibiotic resistance in various microbial pathogens. acs.org this compound's capacity to induce DNA cleavage by inactivating bacterial topoisomerase IA highlights its relevance as a new target in antimicrobial chemotherapy against resistant strains. acs.org

Effect on Bacterial Topoisomerases as a Target

This compound effectively targets both bacterial type I and type II topoisomerases, enzymes crucial for DNA replication, transcription, and repair in bacteria chemfaces.comresearchgate.netnih.govcaymanchem.combiocompare.combiocrick.combiomol.comnih.govworktribe.com. Studies have shown that this compound inhibits the relaxation of supercoiled DNA mediated by Escherichia coli topoisomerase I (EcTopoI) and topoisomerase IV (EcTopoIV) caymanchem.comcaymanchem.combiomol.com. Specifically, the compound demonstrated an IC50 of 15 µM against E. coli topoisomerase I and 7.3 µM against E. coli topoisomerase IV caymanchem.comcaymanchem.combiomol.com. Furthermore, this compound has been observed to significantly increase DNA cleavage promoted by bacterial topoisomerase IA, identifying it as a novel target in antimicrobial chemotherapy researchgate.netnih.govnih.govnih.govmdpi.com. Its mechanism of action involves inhibiting nucleic acid synthesis, as evidenced by its observed inhibition of type I topoisomerases in cell-free assays researchgate.networktribe.com. This dual inhibition of bacterial topoisomerases highlights this compound's potential as an antibacterial agent.

Table 1: this compound's Inhibitory Activity Against Bacterial Topoisomerases

Bacterial TopoisomeraseIC50 (µM)
E. coli Topoisomerase I15
E. coli Topoisomerase IV7.3

Antifungal Activity

This compound has been identified as a promising biofungicide, demonstrating significant inhibitory activity against common food-contaminating molds chemfaces.comresearchgate.netbiocompare.combiocrick.comtandfonline.comresearchgate.netbiorbyt.comtargetmol.comclinisciences.comtargetmol.com. Among a selection of 12 bacterial, fungal, and plant metabolites tested for antifungal properties, this compound proved to be one of the most effective chemfaces.comtandfonline.comresearchgate.net. It has been shown to inhibit fungal growth by more than 60% after 72 hours, with this activity persisting even at 96 hours chemfaces.comtandfonline.comresearchgate.net.

This compound exhibits potent activity against Penicillium roqueforti, a filamentous fungus known for deteriorating bakery products chemfaces.comresearchgate.nettandfonline.comresearchgate.net. Research indicates that this compound achieved a MIC90 (minimum inhibitory concentration at which 90% of growth is inhibited) of less than 0.003 mg/mL after 48 hours of incubation chemfaces.comtandfonline.com. This value increased slightly to 0.025 mg/mL at 72 hours chemfaces.comtandfonline.comresearchgate.net. At 72 hours, this compound caused growth inhibition percentages exceeding 80% across all tested concentrations, with concentrations as low as 0.003 mg/mL or less being sufficient to achieve a 50% growth reduction (MIC50) after 48 hours tandfonline.com.

This compound also shows significant antifungal activity against Aspergillus niger chemfaces.comtandfonline.comresearchgate.net. For A. niger, the MIC90 value was determined to be 0.2 mg/mL at 48 hours chemfaces.comtandfonline.comresearchgate.net. At this concentration, this compound inhibited the growth of A. niger by more than 90% after 48 hours tandfonline.com. Furthermore, a concentration of 0.003 mg/mL or lower was adequate to achieve a 50% reduction in A. niger growth after 48 hours tandfonline.com.

Table 2: this compound's Antifungal Activity (MIC90 Values)

Fungal StrainIncubation Time (h)MIC90 (mg/mL)
Penicillium roqueforti48< 0.003
Penicillium roqueforti720.025
Aspergillus niger480.2
Against Penicillium roqueforti

Antiprotozoal Activity

This compound has demonstrated notable antiprotozoal activity in in vitro assays against several parasitic protozoa chemfaces.commdpi.combiocompare.combiocrick.comnih.govthieme-connect.comtargetmol.com. Studies have reported that this compound, along with other alkaloids, exhibited good activity against Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Plasmodium falciparum, with IC50 values of 3.66 µM or lower mdpi.comnih.gov. However, it was found to be inactive against Leishmania donovani mdpi.comnih.govthieme-connect.comresearchgate.net.

This compound has shown good activity against Trypanosoma brucei rhodesiense, a protozoan parasite responsible for African trypanosomiasis mdpi.comnih.govthieme-connect.com. The IC50 values reported for this compound against T. brucei rhodesiense were in the range of 3.66 µM or lower mdpi.comnih.gov.

Against Trypanosoma cruzi, the causative agent of Chagas disease, this compound also demonstrated effective in vitro activity mdpi.comnih.govthieme-connect.com. Similar to its effect on T. brucei rhodesiense, this compound exhibited IC50 values in the range of 3.66 µM or lower against T. cruzi mdpi.comnih.gov.

Table 3: this compound's Antiprotozoal Activity (IC50 Values)

Protozoan SpeciesIC50 (µM)
Trypanosoma brucei rhodesiense≤ 3.66
Trypanosoma cruzi≤ 3.66
Plasmodium falciparum≤ 3.66 (IC50=0.09µg/mL) thieme-connect.com
Against Trypanosoma brucei rhodesiense

Acetylcholinesterase (AChE) Inhibition

This compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine (B1216132) in the nervous system hznu.edu.cnnih.gov. Its potent inhibitory activity is characterized by an IC50 value of 0.35 µM hznu.edu.cnnih.gov. This property makes this compound of interest in research related to neurodegenerative disorders, such as Alzheimer's disease, where increasing acetylcholine levels is a therapeutic strategy nih.govnih.govwikipedia.orgresearchgate.net. The compound's ability to inhibit AChE has been demonstrated through various studies, including its isolation from Nerine bowdenii using preparative HPLC coupled with an on-line flow assay system hznu.edu.cnnih.gov.

The effectiveness of this compound as an AChE inhibitor is summarized in the table below:

CompoundTarget EnzymeIC50 (µM)
This compoundAcetylcholinesterase (AChE)0.35 hznu.edu.cnnih.gov

Other Biological Activities

Beyond its significant AChE inhibitory effects, this compound exhibits a range of other biological activities, including antibacterial action and cytotoxicity against various cancer cell lines hznu.edu.cn. It has also been identified as a topoisomerase poison, capable of inducing double-strand breaks in DNA by stabilizing the linkage between topoisomerase IIβ and DNA hznu.edu.cnnih.gov. This compound inhibits the relaxation of supercoiled DNA by human topoisomerase I and -IIα, as well as E. coli topoisomerase I and -IV, with IC50 values ranging from 6.1 to 25.8 µM for human enzymes and 7.3 to 15 µM for E. coli enzymes hznu.edu.cn. Furthermore, this compound has shown the ability to inhibit the growth of various cancer cell lines, including HL-60, MOLT-4, K562, U937, and LXFL 529L cells, with IC50 values ranging from 0.7 to 2.5 µM hznu.edu.cn. It also induces multiple cell death pathways, such as ferroptosis, necroptosis, apoptosis, and autophagy, in CCRF-CEM leukemia cells hznu.edu.cn.

Impact on Testicular Metabolism in Mice

Research has demonstrated that this compound significantly inhibits testicular metabolism in mice. This effect was notably distinct from that of lycorine (B1675740), a natural metabolite from which this compound is derived. In studies evaluating the biological actions of these compounds, lycorine did not exhibit any noticeable inhibitory effect on testicular metabolism, suggesting that the observed biological actions attributed to lycorine might be due, at least in part, to its conversion to this compound under certain oxidizing conditions.

Structure Activity Relationship Sar Studies of Ungeremine and Analogues

Computational Approaches to SAR

Network Pharmacology Analysis

Network pharmacology is an emerging approach that integrates systems biology, bioinformatics, and pharmacology to understand the complex mechanisms of action of compounds, particularly natural products, by mapping their interactions with multiple targets and pathways wikipedia.orguni.lumdpi.comnih.govfrontiersin.org. This methodology is particularly valuable for compounds with multi-component and multi-target effects, offering a holistic perspective on their therapeutic potential nih.govfrontiersin.org.

While ungeremine (B150347) has been part of broader studies investigating phytoconstituents from Amaryllidaceae plants, and network pharmacology has been applied to other potent compounds within such series (e.g., crinamine, lycorine (B1675740), hemanthidine, and haemanthamine (B1211331) in a study focusing on non-small cell lung cancer) wikipedia.org, specific network pharmacology analyses focusing solely on this compound's direct targets and pathways are not explicitly detailed in the provided research findings. The general methodology of network pharmacology, however, would involve identifying this compound's potential targets using databases (e.g., PharmMapper, GeneCards, STITCH), constructing compound-target-pathway networks (e.g., using Cytoscape), and performing enrichment analyses (e.g., KEGG pathway, GO term) to elucidate its systemic pharmacological mechanisms wikipedia.orgnih.govmetabolomicsworkbench.org. This approach could further unravel the intricate molecular basis of this compound's observed biological activities, such as its topoisomerase inhibition and acetylcholinesterase inhibition, by identifying the broader biological networks it modulates.

Mechanistic Insights into Ungeremine S Action

Cellular and Molecular Targets

Ungeremine's primary cellular and molecular targets include topoisomerases and nucleic acids, leading to significant disruptions in cellular processes. researchgate.netnih.gov

This compound (B150347) is recognized as an effective DNA intercalator. Its planar structure and the presence of a positively charged nitrogen atom facilitate its binding to DNA. This interaction is believed to be reinforced by the formation of an ionic pair with phosphate (B84403) groups within the DNA backbone. nih.gov The formation of an alkaloid-DNA complex can be observed by changes in the absorption spectrum of the ligand upon nucleic acid addition. nih.gov Studies have shown that this compound intercalates with DNA base pairs, with a particular affinity for guanine-cytosine (GC) pairs, without forming covalent bonds with DNA. thieme-connect.com

A significant aspect of this compound's mechanism involves the inhibition of nucleic acid synthesis. This is achieved through its ability to target and impair the activity of topoisomerases, which are essential enzymes for regulating DNA topology during the cell cycle. researchgate.netnih.gov this compound has been shown to inhibit both human (Type I and Type IIα) and bacterial (Type IA and Type IV) topoisomerases. researchgate.netnih.govcaymanchem.comnih.gov

Table 1: this compound's Inhibitory Concentration (IC50) Values for Topoisomerases nih.govcaymanchem.com

Enzyme TargetIC50 (µM)
Human Topoisomerase I6.1
Human Topoisomerase IIα25.8
E. coli Topoisomerase IA15.0
E. coli Topoisomerase IV7.3

Notably, this compound has been observed to significantly increase DNA cleavage promoted by bacterial topoisomerase IA. researchgate.netnih.govnih.gov

DNA Intercalation

Signal Transduction Pathways

Beyond its direct interaction with DNA, this compound influences several signal transduction pathways, leading to various cellular responses, including different forms of cell death. nih.govaphrc.orgechemi.com

This compound has been demonstrated to induce apoptosis, a programmed form of cell death, which is mediated by the activation of caspases. nih.govaphrc.orgechemi.com Caspase activation is a critical step in the apoptotic cascade, leading to the systematic dismantling of the cell. nih.govaphrc.org

A key event in this compound-induced cell death is the alteration of the mitochondrial membrane potential (MMP). nih.govaphrc.orgechemi.com Changes in MMP are often associated with mitochondrial dysfunction and the initiation of apoptotic pathways, including the release of pro-apoptotic factors from the mitochondria. thermofisher.com

This compound's mechanism of action also involves an increase in the production of reactive oxygen species (ROS). nih.govaphrc.orgechemi.com ROS are highly reactive chemicals that can cause oxidative damage to cellular components. While ROS play roles in normal cellular signaling, an excessive increase in ROS can lead to oxidative stress and trigger cell death pathways. wikipedia.orgmdpi.com

Table 2: this compound's Effects on Key Cellular Processes nih.govaphrc.orgechemi.com

Cellular ProcessEffect of this compound
Caspase ActivationInduction
Mitochondrial Membrane PotentialAlteration
Reactive Oxygen Species (ROS)Increased Production

Future Directions and Research Opportunities

Investigation of Ungeremine (B150347) in Specific Disease Models

This compound's biological properties suggest its potential application in various fields, including neurodegenerative therapy and food preservation.

Alzheimer's Disease Therapy

This compound is recognized as an acetylcholinesterase (AChE) inhibitor, a key pharmacological property relevant to Alzheimer's disease (AD) therapy. wikipedia.org Alzheimer's disease is characterized by a decline in acetylcholine (B1216132) levels in the brain, and the inhibition of AChE helps to increase these levels, thereby improving cholinergic functions and alleviating symptoms. nih.govme-pedia.orgmdpi.commdpi.com

Research has demonstrated this compound's potent AChE inhibitory activity. It exhibits an IC50 value of 0.35 µM, which is notably stronger than that of galanthamine (B1674398) (2.2 µM), another Amaryllidaceae alkaloid currently used in AD treatment. jst.go.jp The efficacy of cholinesterase inhibitors in AD treatment is well-established, with ongoing research exploring compounds that target both acetylcholinesterase and butyrylcholinesterase (BChE) for a more comprehensive therapeutic approach. mdpi.comnih.govnih.govmdpi.com

Table 1: Comparative Acetylcholinesterase (AChE) Inhibitory Activity

CompoundIC50 (µM)Target EnzymeReference
This compound0.35AChE jst.go.jp
Galanthamine2.2AChE jst.go.jp
Norsanguinine1.43AChE nih.gov

Food Packaging Applications

This compound has been explored for its utility in developing intelligent food packaging materials due to its antimicrobial and antioxidant properties. researchgate.netresearchgate.netmdpi.com These properties are crucial for inhibiting the growth of pathogenic microorganisms and protecting food products from oxidation, thereby extending their shelf-life and maintaining quality. researchgate.netmdpi.commdpi.com

Studies have shown that this compound can be successfully incorporated into biopolymer-based materials, such as poly(lactic acid) (PLA) and poly(ethylene glycol) (PEG) nanofibers. researchgate.netresearchgate.netmdpi.com The release kinetics of this compound from these fibers can be controlled by adjusting the PEG concentration, allowing for a sustained release of the active compound. researchgate.net Furthermore, this compound has demonstrated significant inhibitory activity against common food molds, including Penicillium roqueforti and Aspergillus niger. researchgate.net

In vivo Pharmacological Studies

While extensive in vivo pharmacological studies specifically on this compound are an area for future exploration, existing research provides insights into its biological effects in living systems. This compound, as a member of the Amaryllidaceae alkaloids, belongs to a class of compounds known for a wide range of biological and pharmacological activities, including anti-cancer and anti-microbial properties, which often necessitate in vivo validation. researchgate.netacs.org

A notable in vivo investigation assessed the toxicity of this compound in the context of its potential as a biopesticide. In this study, this compound, along with other natural products, showed no toxic effects in mammalian cell lines and zebrafish embryos. researchgate.net This finding is significant as it suggests a favorable safety profile for this compound in these models. The broader research landscape for Amaryllidaceae alkaloids includes metabolic studies utilizing in vivo and in vitro models, providing a framework for further detailed pharmacological investigations into this compound's effects in living organisms.

Addressing Challenges in Structure-Activity Relationship Studies of Natural Products

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, guiding the rational design of more effective derivatives. rsc.org Natural products, including this compound, often present unique challenges in SAR investigations due to their inherent structural complexity and the difficulties associated with synthesizing diverse analogues. rsc.org

Despite these challenges, SAR studies have been conducted for this compound, particularly concerning its antibacterial activity. Key structural features identified as important for its antibacterial properties include the aromatization of the C ring, the oxidation to an azomethine group at C-7 of the B ring (which contributes to its betaine (B1666868) nature), the position of oxygenation on the C ring, and the presence of the 1,3-dioxole (B15492876) ring fused to the A ring of the pyrrolo[de]phenanthridine skeleton. nih.govacs.org

Furthermore, a critical analysis of literature suggests that the positively charged nitrogen atom within this compound derivatives is crucial for their cytotoxic activity in eukaryotic cells. nih.gov To advance SAR studies for this compound, particularly for developing bacterial topoisomerase IA inhibitors, researchers suggest the synthesis of derivatives containing uncharged nitrogens. nih.gov

Addressing the broader challenges in natural product SAR studies often requires a multidisciplinary approach. This includes employing various synthetic strategies (e.g., total synthesis, late-stage derivatization, chemoenzymatic pathways), engineering biosynthetic pathways, and leveraging computational methods such as machine learning, computer-aided drug design, and interpretable artificial intelligence to predict and elucidate bioactivity from chemical structures. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.